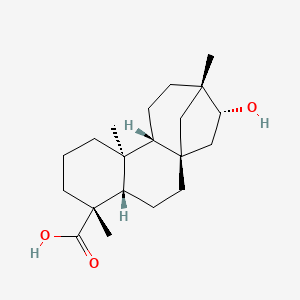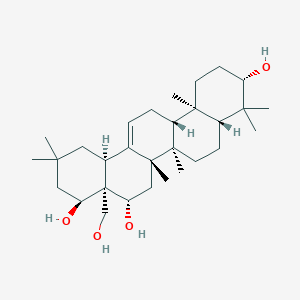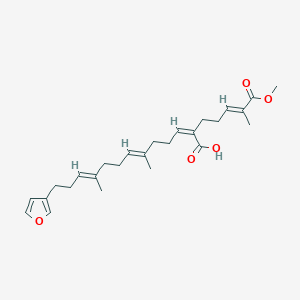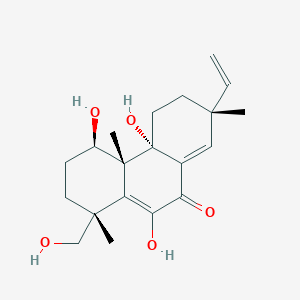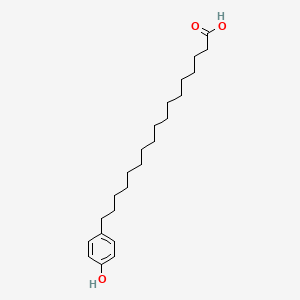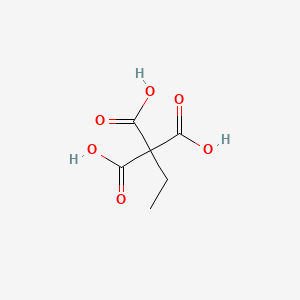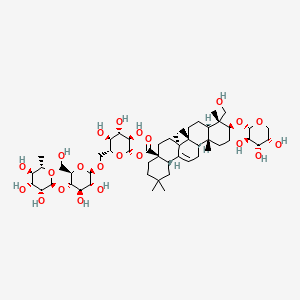
Cauloside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cauloside D is a triterpene glycoside isolated from Caulophyllum robustum Max . It inhibits the expression of iNOS and proinflammatory cytokines, exhibiting anti-inflammatory effects .
Synthesis Analysis
Caulosides A–D were separated and identified as triterpene saponins through column purification and NMR spectroscopy .Molecular Structure Analysis
Cauloside D has a molecular weight of 1075.24 and a formula of C53H86O22 . It contains 169 bonds in total, including 83 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 9 six-membered rings, 4 ten-membered rings, 1 ester(s) (aliphatic), 13 hydroxyl groups, 2 primary alcohols, 11 secondary alcohols, and 7 ethers (aliphatic) .Physical And Chemical Properties Analysis
Cauloside D is a solid substance with a molecular weight of 1117.32 and a formula of C56H92O22 . It is soluble in DMSO at 90 mg/mL (ultrasonic) .科学的研究の応用
Anti-Inflammatory Applications
Cauloside D has been identified as having potent anti-inflammatory properties. This is particularly relevant in the treatment of diseases like rheumatoid arthritis (RA), where inflammation plays a central role. Studies suggest that Cauloside D can modulate immune responses and inhibit inflammatory pathways, providing a therapeutic avenue for RA and other inflammatory disorders .
Hepatoprotective Effects
The hepatoprotective activity of Cauloside D is another area of interest. It has been shown to protect liver cells from damage caused by toxins or diseases. This protective effect is crucial for developing treatments for liver diseases such as hepatitis and cirrhosis, where the liver’s natural defense mechanisms are compromised .
Antimicrobial Activity
Research has demonstrated that Cauloside D possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to combat bacterial infections is particularly important in an era of increasing antibiotic resistance .
Anti-Tumor Potential
Cauloside D is being studied for its anti-tumor effects. It has shown promise in inhibiting the growth of cancer cells without affecting healthy cells. This selective toxicity is vital for cancer therapy, aiming to minimize side effects while targeting cancer cells effectively .
Immunomodulatory Effects
The compound’s immunomodulatory effects are significant for conditions where the immune system is either overactive or underactive. By modulating the immune response, Cauloside D can help in treating autoimmune diseases and enhancing vaccine efficacy .
Anti-Allergic Reactions
Cauloside D has shown potential in reducing allergic reactions. Its ability to prevent the release of histamines and other mediators of allergic responses can lead to new treatments for allergies and asthma .
Cosmetic Applications
Beyond its medicinal properties, Cauloside D is also being explored for its applications in cosmetics. Its anti-inflammatory and antimicrobial effects can contribute to skin health, making it a valuable ingredient in skincare products .
Functional Foods
Lastly, the health benefits of Cauloside D are being leveraged in the development of functional foods. These are foods that provide health benefits beyond basic nutrition, potentially aiding in disease prevention and health maintenance .
作用機序
Target of Action
Cauloside D, a triterpene glycoside isolated from Caulophyllum robustum Max, primarily targets iNOS (inducible nitric oxide synthase) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .
Mode of Action
Cauloside D exerts its effects by inhibiting the expression of iNOS . This inhibition leads to a decrease in the production of nitric oxide, thereby reducing inflammation . Additionally, Cauloside D also inhibits the expression of proinflammatory cytokines , which are small proteins that play a critical role in cell signaling during immune responses.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are mediated through thenitric oxide pathway . By inhibiting iNOS, Cauloside D reduces the production of nitric oxide, a key mediator of inflammation. This can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The primary result of Cauloside D’s action is its anti-inflammatory effects . By inhibiting the expression of iNOS and proinflammatory cytokines, Cauloside D can reduce inflammation, which may be beneficial in the treatment of conditions such as rheumatoid arthritis .
Action Environment
The efficacy and stability of Cauloside D, like many other compounds, can be influenced by various environmental factors. While specific information on how environmental factors influence Cauloside D’s action is limited, it is known that factors such as temperature, light, and pH can impact the stability and efficacy of many compounds
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
Q & A
Q1: What is Cauloside D and where is it found?
A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].
Q2: What is the chemical structure of Cauloside D?
A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.
Q3: Are there any analytical methods used to identify and quantify Cauloside D?
A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.
Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?
A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.
Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?
A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

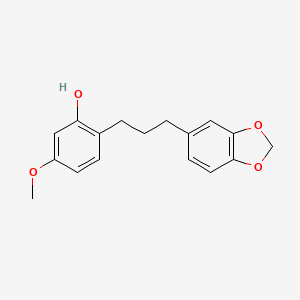
![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)

![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
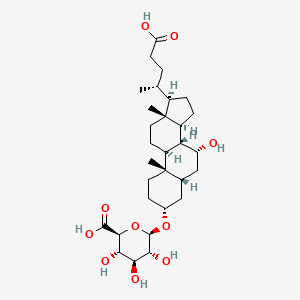
![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)

